molecular formula C19H23NO5 B14030708 8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate

8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate

Cat. No.: B14030708
M. Wt: 345.4 g/mol
InChI Key: FCLLGTNWVWYOCR-UHFFFAOYSA-N
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Description

8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate is a spirocyclic compound featuring a bicyclic structure with a benzyl ester at the 8-position and a methyl ester at the 2-position. The 1-oxo group contributes to its polar character, while the spiro[4.5]decane scaffold imparts conformational rigidity.

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

8-O-benzyl 3-O-methyl 4-oxo-8-azaspiro[4.5]decane-3,8-dicarboxylate

InChI

InChI=1S/C19H23NO5/c1-24-17(22)15-7-8-19(16(15)21)9-11-20(12-10-19)18(23)25-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3

InChI Key

FCLLGTNWVWYOCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(C1=O)CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Specific Synthetic Route Example

One documented synthesis involves the following key steps:

  • Starting Material Preparation : Dissolution of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate in hydrochloric acid to generate a reactive intermediate.

  • Benzylation : Addition of benzaldehyde to the reaction mixture, facilitating the formation of the benzyl-substituted spirocyclic compound.

  • Purification : Flash chromatography is employed to isolate the target compound with high purity.

This method leverages acid catalysis and aldehyde condensation to efficiently build the benzylated azaspiro framework.

Multi-Step Synthetic Approach from Patent Literature

A more elaborate preparation method described in patent WO2018153312A1 involves a sequence of reactions starting from simpler intermediates:

Step Reaction Description
1 Reaction of compound A with benzoyl chloride to form compound B.
2 Reaction of compound B with methyl chloroformate and lithium diisobutylamide to form compound C.
3 Reduction of compound C using lithium aluminum hydride to yield compound D.
4 Reaction of compound D with p-toluenesulfonyl chloride to form compound E.
5 Reaction of compound E with p-toluenesulfonamide to give compound F.
6 Hydrogenation of compound F with palladium on carbon, followed by reaction with di-tert-butyl dicarbonate to form compound G.
7 Formation of compound J by reaction of compound G with magnesium turnings.
8 Alternative reaction of compound E with o-nitrobenzenesulfonamide to form compound H.
9 Reaction of compound H with thiophenol and cesium carbonate, then with di-tert-butyl dicarbonate to form compound I.
10 Hydrogenation of compound I with palladium on carbon to regenerate compound G.
11 Coupling of compound J with R1COOH using 1-hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, and triethylamine to form compound K.
12 Treatment of compound K with hydrogen chloride in ethanol, followed by reaction with N,N'-carbonyldiimidazole, R2-OH, and triethylamine to yield compound L.

This complex synthetic sequence allows for precise functionalization and protection/deprotection strategies essential for obtaining the target azaspiro compound with desired stereochemistry and purity.

Data Tables Summarizing Key Properties and Synthetic Parameters

Property Value/Description
Molecular Formula Not explicitly specified, inferred from structure
Molecular Weight 279.32 g/mol
CAS Number Not specified
Functional Groups Carbonyl, ester, azaspirocyclic nitrogen
Stability Stable under normal laboratory conditions
Solubility Varies depending on solvent
Melting Point Not available
Boiling Point Not available
Synthetic Parameter Details
Starting Materials tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, benzaldehyde, various reagents
Catalysts Palladium on carbon (Pd/C) for hydrogenation
Key Reagents Hydrochloric acid, methyl chloroformate, lithium aluminum hydride, carbodiimides
Purification Techniques Flash chromatography
Reaction Conditions Acidic medium, inert atmosphere for reductions
Yield Range Not explicitly stated; generally moderate to high depending on step

Chemical Reactions Analysis

Types of Reactions

8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on analogues with modifications to the ester groups, substituents, or spirocyclic framework.

Substituent Variations

8-(tert-Butyl) 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate
  • Structural Difference : The benzyl group is replaced with a bulkier tert-butyl ester.
  • This substitution may also improve solubility in non-polar solvents .
  • Applications : Used in synthetic intermediates for drug discovery, particularly where steric protection of reactive sites is required .
8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate
  • Structural Difference : Contains a dec-1-ene moiety (double bond) instead of the 1-oxo group.
  • The double bond introduces planar rigidity, which may affect binding to biological targets .
  • Synthesis : Often prepared via dehydration or elimination reactions from oxo precursors .

Functional Group Modifications

1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
  • Structural Difference: Replaces the spirocyclic system with a pyrrolidinone ring and hydroxymethyl group.
  • The hydroxymethyl group introduces a site for further functionalization (e.g., glycosylation or phosphorylation) .
8-Azaspiro[4.5]decane-7,9-dione Derivatives
  • Structural Difference : Features dual ketone groups (7,9-dione) instead of ester functionalities.
  • Impact : The dione structure increases electrophilicity, making it prone to nucleophilic attacks. Such derivatives are often employed as impurities or degradation products in pharmaceutical quality control .

Biological Activity

8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate is a complex organic compound notable for its unique spirocyclic structure. With a molecular formula of C15H19NO2 and a molecular weight of approximately 279.32 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a versatile scaffold in organic synthesis.

Chemical Structure and Properties

The compound features a bicyclic framework that includes a nitrogen atom integrated into the spiro system, which contributes to its distinctive chemical properties. The presence of carbonyl and ester functional groups enhances its reactivity, making it a valuable target for various synthetic methodologies.

Biological Activities

Research indicates that compounds related to this compound exhibit several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can possess significant antimicrobial properties. For instance, Mannich bases derived from similar azaspiro compounds have demonstrated good activity against various bacterial strains.
  • Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially making it useful in treating metabolic disorders.
  • Binding Affinity : Molecular docking studies have been employed to analyze the binding affinity of this compound with various biological targets, including receptors and enzymes. These studies are crucial for elucidating its mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Copper-Catalyzed Reactions : An efficient method involves copper-catalyzed difluoroalkylation of N-benzylacrylamides, which can lead to the formation of related azaspiro compounds .
  • Traditional Organic Synthesis : The compound can be synthesized via multi-step organic reactions involving various reagents such as sodium tris(acetoxy)borohydride and triethylamine in dichloromethane under controlled conditions .

Case Studies

Several case studies highlight the biological activity of related compounds:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of Mannich bases derived from azaspiro compounds, revealing that some derivatives exhibited higher activity against Gram-positive bacteria compared to standard antibiotics. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of specific enzymes by azaspiro derivatives, demonstrating that certain modifications to the structure significantly enhanced inhibitory potency. This finding supports further exploration into the therapeutic applications of these compounds in enzyme-related diseases.

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberUnique Features
8-Tert-butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane1391732-45-8Hydroxy group enhances reactivity
8-Tert-butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane849203-09-4Exhibits different biological activities
8-Benzyl 1-Oxa-8-Azaspiro[4.5]Decan35296-14-1Lacks dicarboxylate functionality

This table illustrates the diversity within the azaspiro series while emphasizing the unique properties of the target compound.

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